2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, characterized by a bicyclic system where two rings share a single atom, imparts significant stability and rigidity to the molecule, making it an attractive target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed via a cyclization reaction. For instance, a precursor containing a suitable leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of Functional Groups: The chloropropanoyl and phenyl groups are introduced through subsequent substitution reactions. This often involves the use of reagents like thionyl chloride for chlorination and Grignard reagents for phenylation.
Final Functionalization: The carbonitrile group is typically introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitriles or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds with specific geometric and electronic properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The spirocyclic structure is known to enhance the metabolic stability and bioavailability of drug candidates. Researchers explore its derivatives for activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique structure may impart desirable properties such as thermal stability and mechanical strength, making it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets through binding to active sites on enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity due to its rigidity and spatial orientation.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-1-azaspiro[3.3]heptane: Another spirocyclic compound with an oxygen atom in the ring, used in similar applications.
Spiro[3.3]heptane-2,6-dispirofluorene: Used in materials science, particularly in the development of organic electronics.
Uniqueness
2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of both a chloropropanoyl group and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the spirocyclic core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-12(17)14(20)19-10-15(11-19)7-16(8-15,9-18)13-5-3-2-4-6-13/h2-6,12H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKHXKZLZCVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2(C1)CC(C2)(C#N)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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